molecular formula C10H18O3 B6153319 methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 2168459-23-0

methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6153319
CAS No.: 2168459-23-0
M. Wt: 186.2
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Description

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate, mixture of diastereomers, is an organic compound with the molecular formula C10H18O3. This compound is characterized by a cyclohexane ring substituted with a methyl ester group and a hydroxyethyl group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes functionalization to introduce the necessary substituents.

    Hydroxyethyl Group Introduction: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the cyclohexane derivative.

Industrial Production Methods

In industrial settings, the production of methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its diastereomeric forms are studied to understand stereochemical effects on reactivity and properties.

Biology

In biological research, this compound can be used to study the effects of stereochemistry on biological activity. It may serve as a model compound in enzymatic studies or as a precursor in the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The different diastereomers may exhibit varying degrees of biological activity, making them useful in drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials. Its unique structure allows for the development of products with specific properties.

Mechanism of Action

The mechanism by which methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyethyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxycyclohexane-1-carboxylate: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    Ethyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its reactivity and properties.

    Cyclohexane-1,4-dicarboxylate derivatives: These compounds have two carboxylate groups, offering different reactivity patterns.

Uniqueness

Methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is unique due to the presence of both a hydroxyethyl group and a methyl ester group on the cyclohexane ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2168459-23-0

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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